Validated Synthetic Intermediate in Pfizer Patent for MTP/ApoB Inhibitor Development
N-[2-(4-Bromophenyl)ethyl]formamide is explicitly documented as Intermediate (II) in a multi-step Pfizer patent synthesis route leading to MTP/ApoB inhibitors. This compound undergoes cyclization employing polyphosphoric acid and phosphorus pentoxide at 200°C to furnish 7-bromo-3,4-dihydroisoquinoline, a transformation not possible with the free amine precursor alone [1]. The formamide protection strategy enables subsequent transformations that are incompatible with the reactive primary amine of 4-bromophenethylamine.
| Evidence Dimension | Synthetic Utility for Isoquinoline Cyclization |
|---|---|
| Target Compound Data | Undergoes cyclization to 7-bromo-3,4-dihydroisoquinoline under PPA/P2O5 at 200°C |
| Comparator Or Baseline | 4-bromophenethylamine (free amine) cannot undergo this specific cyclization; different product distribution obtained |
| Quantified Difference | Exclusive formation of cyclized product versus no cyclization |
| Conditions | Polyphosphoric acid and phosphorus pentoxide, 200°C, followed by isolation as hydrochloride salt |
Why This Matters
This establishes the compound as a required intermediate for accessing specific tetrahydroisoquinoline-based MTP inhibitors, a therapeutic class of interest.
- [1] Quallich, G.J.; Dorff, P.H.; Chang, G. (Pfizer Inc.). Biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives as MTP/ApoB inhibitors. US 5919795; WO 9640640; JP 1999514964. View Source
